REACTION_CXSMILES
|
CCN=C=NCCCN(C)C.[C:12]([O:16][C:17]([NH:19][CH2:20][CH2:21][C:22]([OH:24])=O)=[O:18])([CH3:15])([CH3:14])[CH3:13].[CH3:25][C:26]1([CH3:34])[O:33][C:31](=[O:32])[CH2:30][C:28](=[O:29])[O:27]1.CO>CN(C1C=CN=CC=1)C.C(Cl)Cl.C(Cl)(Cl)Cl>[CH3:25][C:26]1([CH3:34])[O:33][C:31](=[O:32])[CH:30]([C:22](=[O:24])[CH2:21][CH2:20][NH:19][C:17](=[O:18])[O:16][C:12]([CH3:13])([CH3:14])[CH3:15])[C:28](=[O:29])[O:27]1
|
Name
|
|
Quantity
|
59.39 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCCC(=O)O
|
Name
|
|
Quantity
|
41.05 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(=O)CC(=O)O1)C
|
Name
|
|
Quantity
|
47.4 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
490 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mass
|
Type
|
WASH
|
Details
|
The reaction mass was washed with 5% KHSO4 solution
|
Type
|
CUSTOM
|
Details
|
separated the layers
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC(C(C(O1)=O)C(CCNC(OC(C)(C)C)=O)=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 g | |
YIELD: PERCENTYIELD | 85.8% | |
YIELD: CALCULATEDPERCENTYIELD | 85.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |